molecular formula C22H27N3O5S B262305 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

货号 B262305
分子量: 445.5 g/mol
InChI 键: XRIVPGYPCNWNMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide is a compound commonly known as BAY 43-9006 or Sorafenib. It is a small molecule inhibitor that targets multiple kinases involved in cell proliferation and angiogenesis. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

作用机制

Sorafenib inhibits the activity of multiple kinases involved in cell proliferation and angiogenesis. It inhibits the activity of Raf-1, B-Raf, and other kinases in the MAPK/ERK pathway, which is essential for cell growth and proliferation. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. By inhibiting angiogenesis, Sorafenib can prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of kinases involved in cell signaling pathways. Sorafenib has been found to decrease the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis. By inhibiting VEGF, Sorafenib can prevent the growth and spread of tumors.

实验室实验的优点和局限性

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target kinases, making it a potent inhibitor. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations. It is not a selective inhibitor and can inhibit the activity of other kinases that are not involved in cancer progression. This can lead to off-target effects and potentially unwanted side effects.

未来方向

There are several future directions for Sorafenib research. One direction is to develop more selective inhibitors that target specific kinases involved in cancer progression. Another direction is to investigate the use of Sorafenib in combination with other anticancer agents to enhance its efficacy. Additionally, Sorafenib could be used in combination with immunotherapy to enhance the immune system's ability to fight cancer. Finally, Sorafenib could be investigated for its potential use in other types of cancer, such as lung cancer and colorectal cancer.

合成方法

The synthesis of Sorafenib involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-aminophenoxy)-3-nitrobenzoic acid. This intermediate is then reacted with acetic anhydride to yield 4-(acetylamino)phenyl 4-(4-aminophenoxy)-3-nitrobenzoate. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 4-methoxyaniline and cyclopentylacetyl chloride to yield Sorafenib.

科学研究应用

Sorafenib has been extensively studied for its anti-tumor activity and has shown promising results in preclinical and clinical studies. It has been found to inhibit the activity of multiple kinases such as Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT, and RET. Sorafenib's ability to target multiple kinases makes it an effective anticancer agent.

属性

产品名称

2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide

分子式

C22H27N3O5S

分子量

445.5 g/mol

IUPAC 名称

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27)

InChI 键

XRIVPGYPCNWNMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

规范 SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。